molecular formula C13H7ClN2O2S B5787901 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole

2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole

Cat. No.: B5787901
M. Wt: 290.73 g/mol
InChI Key: XPXYSCQMADQBFM-UHFFFAOYSA-N
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Description

2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a chloro group at the 4-position and a nitro group at the 3-position on the phenyl ring attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Cyclization: The nitrated product is then subjected to cyclization with 2-aminothiophenol under acidic conditions to form the benzothiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-3-nitrophenyl)-1,3-benzothiazole
  • 2-(4-methyl-3-nitrophenyl)-1,3-benzothiazole
  • 2-(4-fluoro-3-nitrophenyl)-1,3-benzothiazole

Uniqueness

2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives . Additionally, the combination of the nitro and chloro groups enhances its potential as a pharmacologically active compound .

Properties

IUPAC Name

2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2S/c14-9-6-5-8(7-11(9)16(17)18)13-15-10-3-1-2-4-12(10)19-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXYSCQMADQBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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